9h-Carbazole-1-carboxylic acid
Overview
Description
9H-Carbazole-1-carboxylic acid is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their diverse biological and pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Carbazole-1-carboxylic acid typically involves the functionalization of the carbazole core. One common method is the direct carboxylation of 9H-carbazole using carbon dioxide under high pressure and temperature conditions. Another approach involves the oxidation of 9H-carbazole to form this compound using oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods
Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in conjunction with carbon dioxide to facilitate the carboxylation reaction. Additionally, continuous flow reactors are utilized to maintain optimal reaction conditions and improve scalability .
Chemical Reactions Analysis
Types of Reactions
9H-Carbazole-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 9H-carbazole-1,4-dione.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the carbazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nitrating agents such as nitric acid, are used for substitution reactions.
Major Products Formed
Oxidation: 9H-carbazole-1,4-dione
Reduction: 9H-carbazole-1-methanol, 9H-carbazole-1-aldehyde
Substitution: Halogenated carbazoles, nitrocarbazoles
Scientific Research Applications
9H-Carbazole-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex carbazole derivatives.
Biology: Investigated for its potential as an inhibitor of angiogenesis and inflammation.
Medicine: Explored for its anticancer, antiviral, and antibacterial properties.
Industry: Utilized in the production of organic semiconductors, light-emitting diodes (LEDs), and photovoltaic devices
Mechanism of Action
The mechanism of action of 9H-Carbazole-1-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF). Additionally, it can modulate oxidative stress pathways, reducing inflammation and preventing cellular damage .
Comparison with Similar Compounds
Similar Compounds
9H-Carbazole: The parent compound, known for its photochemical and thermal stability.
9H-Carbazole-3-carboxylic acid: Another derivative with similar biological activities.
9H-Carbazole-1-ol: A hydroxylated derivative with enhanced solubility and reactivity
Uniqueness
9H-Carbazole-1-carboxylic acid stands out due to its specific carboxylation at the 1-position, which imparts unique chemical reactivity and biological activity. This positional specificity allows for targeted functionalization and application in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
9H-carbazole-1-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2/c15-13(16)10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHFGQADZVYGIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286032 | |
Record name | 9h-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6311-19-9 | |
Record name | Carbazole-1-carboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43525 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 9h-carbazole-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30286032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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